molecular formula C15H11ClN2O3 B14160897 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- CAS No. 79759-53-8

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl-

Katalognummer: B14160897
CAS-Nummer: 79759-53-8
Molekulargewicht: 302.71 g/mol
InChI-Schlüssel: SNILJXUMARLZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a molecule of interest for researchers in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzimidazole ring. The process may also involve steps like chlorination and oxidation to introduce the chloro and oxo groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Benzimidazole-1-acetic acid, 2,3-dihydro-5-chloro-2-oxo-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

79759-53-8

Molekularformel

C15H11ClN2O3

Molekulargewicht

302.71 g/mol

IUPAC-Name

2-(5-chloro-2-oxo-3-phenylbenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C15H11ClN2O3/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(21)17(12)9-14(19)20/h1-8H,9H2,(H,19,20)

InChI-Schlüssel

SNILJXUMARLZPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.